6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride
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Overview
Description
6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride is a chemical compound with the molecular formula C9H14ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Scientific Research Applications
6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-((3-Chloropropyl)amino)-1,3-dimethyluracil: A closely related compound with similar chemical properties.
1,3-Dimethyluracil: A precursor in the synthesis of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
3-Chloropropylamine: A reagent used in the synthesis of the compound
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1172619-74-7 |
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Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H14ClN3O2.ClH/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15;/h6,11H,3-5H2,1-2H3;1H |
InChI Key |
LSDPRCOPDZTTBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCCl.Cl |
Origin of Product |
United States |
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